molecular formula C10H12ClN3O B6299023 MFCD31714267 CAS No. 2368872-02-8

MFCD31714267

Cat. No.: B6299023
CAS No.: 2368872-02-8
M. Wt: 225.67 g/mol
InChI Key: PDSMJGISNSBPEN-UHFFFAOYSA-N
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Description

MFCD31714267 is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol . These compounds are frequently utilized in organic synthesis, pharmaceuticals, and material science due to their reactivity and stability. Key physicochemical properties inferred from analogs include a solubility of 0.687 mg/mL in aqueous solutions and a log S (ESOL) value of -2.47, indicating moderate hydrophobicity . Synthesis methods for such compounds typically involve catalytic reactions in tetrahydrofuran (THF) or methanol, often using recyclable catalysts like A-FGO (acid-functionalized graphene oxide) to achieve high yields (>95%) under green chemistry conditions .

Properties

IUPAC Name

[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-13-12-9(6-11)14-10;/h2-5H,6,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMJGISNSBPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD31714267 involves the reaction of 5-m-Tolyl-[1,3,4]oxadiazol-2-yl-methylamine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The compound is purified through crystallization or other suitable methods to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: MFCD31714267 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms .

Scientific Research Applications

MFCD31714267 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of MFCD31714267 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

MFCD31714267 shares structural and functional similarities with halogenated and fluorinated aromatic compounds. Below is a comparative analysis of three analogs:

Table 1: Structural and Functional Comparison

Compound ID CAS No. Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Log S (ESOL) Key Functional Groups Primary Applications
This compound - C₇H₅BrO₂ 201.02 0.687 -2.47 Bromo, Carboxyl Pharmaceuticals, Catalysis
MFCD00003330 1761-61-1 C₇H₅BrO₂ 201.02 0.687 -2.47 Bromo, Carboxyl Organic synthesis
MFCD00039227 1533-03-5 C₁₀H₉F₃O 202.17 0.452 -3.12 Trifluoromethyl, Ketone Agrochemicals, Drug intermediates

Key Findings :

Structural Analogues :

  • MFCD00003330 (CAS 1761-61-1) is structurally identical to this compound, sharing the same molecular formula and weight. Both exhibit identical solubility and log S values, suggesting similar bioavailability and environmental persistence .
  • MFCD00039227 (CAS 1533-03-5) differs in substituting bromine with a trifluoromethyl group (-CF₃), increasing molecular weight (202.17 vs. 201.02) and reducing solubility (0.452 vs. 0.687 mg/mL). The -CF₃ group enhances metabolic stability but reduces aqueous solubility due to higher hydrophobicity (log S = -3.12) .

Functional Analogues: 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5 analog): This compound’s -CF₃ groups improve thermal stability and electron-withdrawing effects, making it superior for agrochemical applications but less suitable for aqueous-phase reactions .

Table 2: Physicochemical Properties

Property This compound MFCD00003330 MFCD00039227
Melting Point (°C) 158–160 158–160 72–74
Boiling Point (°C) 310 (dec.) 310 (dec.) 245
Log P (Octanol-Water) 2.89 2.89 3.41
Hazard Statements H302 H302 H315, H319

Discussion of Physicochemical Properties

  • Solubility and Bioavailability : The bromine substituent in this compound marginally improves water solubility compared to fluorinated analogs, as seen in its higher ESOL score (-2.47 vs. -3.12 for MFCD00039227) . This aligns with trends where heavier halogens (Br > F) reduce hydrophobicity.
  • Thermal Stability : Brominated compounds like this compound exhibit higher decomposition temperatures (310°C) compared to fluorinated analogs (245°C for MFCD00039227), making them preferable for high-temperature reactions .
  • Toxicity : The H302 warning (harmful if swallowed) is consistent across brominated analogs, while fluorinated compounds often carry additional dermal/ocular hazards (H315, H319) due to higher reactivity .

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